Captopril Isopropyl Ester

Description

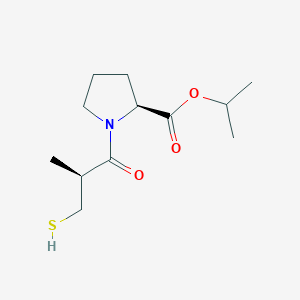

Structure

3D Structure

Properties

CAS No. |

176036-42-3 |

|---|---|

Molecular Formula |

C12H21NO3S |

Molecular Weight |

259.37 g/mol |

IUPAC Name |

propan-2-yl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H21NO3S/c1-8(2)16-12(15)10-5-4-6-13(10)11(14)9(3)7-17/h8-10,17H,4-7H2,1-3H3/t9-,10+/m1/s1 |

InChI Key |

KMIOVNOWZMWMBH-ZJUUUORDSA-N |

Isomeric SMILES |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C1CCCN1C(=O)C(C)CS |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization of Captopril Isopropyl Ester

Historical Perspectives on Captopril (B1668294) Ester Synthesis

The development of Captopril in 1975 by researchers at Squibb (now Bristol-Myers Squibb) marked a significant milestone in the treatment of hypertension, stemming from the exploration of peptides found in the venom of the lancehead viper (Bothrops jararaca) wikipedia.org. The synthesis of Captopril itself was a breakthrough in structure-based drug design wikipedia.org. Following the success of Captopril, research into its derivatives, including esters, was initiated to enhance its therapeutic profile. The primary motivation for developing Captopril esters was to create prodrugs with modified lipophilicity, potentially leading to improved pharmacokinetic properties such as enhanced percutaneous absorption nih.govoup.com. Early synthetic strategies for Captopril esters were based on established esterification methods, often involving the reaction of Captopril with an appropriate alcohol in the presence of an acid catalyst actascientific.com. These initial studies laid the groundwork for the synthesis of a variety of Captopril esters, including the isopropyl derivative, and underscored the importance of the ester functional group in modulating the biological characteristics of the parent drug.

Advanced Chemical Characterization for Structural Elucidation and Purity Assessment

Rigorous chemical characterization is essential to confirm the structure, stereochemistry, and purity of synthesized Captopril Isopropyl Ester. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure and three-dimensional arrangement of Captopril Isopropyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For Captopril Isopropyl Ester, specific signals would be expected for the protons of the proline ring, the methyl group, the methylene (B1212753) group adjacent to the sulfur atom, and the isopropyl group of the ester. A study on Captopril and its diastereoisomer, epicaptopril (B193028), using 400 MHz ¹H NMR, demonstrated that the chemical shifts of the protons are sensitive to the stereochemistry of the molecule, allowing for the differentiation of isomers nih.gov.

¹³C NMR: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons, particularly those of the chiral centers and the carbonyl groups, can also be used to confirm the structure and stereochemistry. While ¹³C NMR can differentiate Captopril from its disulfide analogue, it may not be sufficient to distinguish between diastereoisomers like epicaptopril nih.gov.

| Technique | Information Obtained | Application to Captopril Isopropyl Ester |

| ¹H NMR | Proton environment, connectivity, stereochemistry | Elucidation of the complete proton framework, differentiation of stereoisomers based on chemical shift differences nih.gov. |

| ¹³C NMR | Carbon skeleton, functional groups | Confirmation of the number and types of carbon atoms, supporting structural assignment. |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Determination of the exact mass and confirmation of the molecular formula; structural information from fragmentation. |

Chromatographic techniques are indispensable for assessing the purity of Captopril Isopropyl Ester and for identifying and quantifying any impurities that may be present from the synthesis or degradation.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity analysis of pharmaceuticals.

Reversed-Phase HPLC: This is a common mode used for the analysis of Captopril and its derivatives. A C18 column is frequently employed with a mobile phase consisting of an aqueous buffer (e.g., phosphoric acid solution) and an organic modifier (e.g., acetonitrile) researchgate.netscispace.com. Detection is typically performed using a UV detector at a wavelength around 210-220 nm researchgate.netphmethods.net. This method can effectively separate Captopril Isopropyl Ester from its starting materials (Captopril and isopropyl alcohol) and from many potential impurities.

Chiral HPLC: To separate the different stereoisomers of Captopril Isopropyl Ester, chiral stationary phases (CSPs) are required. Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as CHIRACEL and CHIRALPAK, have been shown to be effective in separating the isomers of Captopril and its derivatives actascientific.com. This is crucial for determining the enantiomeric purity of the synthesized product. One study demonstrated the successful separation of four isomers of a captopril ester derivative on a chiral cellulose-based column actascientific.com.

Impurity Profiling: Forced degradation studies are often performed to identify potential degradation products and to develop stability-indicating HPLC methods researchgate.netscispace.com. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting impurities can then be identified, often by coupling the HPLC system to a mass spectrometer (LC-MS). Common impurities of Captopril include its disulfide dimer (Impurity A) researchgate.netphmethods.net.

| Parameter | Typical Conditions for Captopril and Derivatives |

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 column (e.g., Luna C18) researchgate.netscispace.com |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., 15 mM phosphoric acid) and acetonitrile (B52724) researchgate.netscispace.com |

| Flow Rate | ~1.0 - 1.2 mL/min researchgate.netphmethods.net |

| Detection | UV at ~210 nm researchgate.netresearchgate.net |

| Chiral Separation | Chiral stationary phases (e.g., CHIRACEL, CHIRALPAK) actascientific.com |

Green Chemistry Principles in the Synthesis of Captopril Isopropyl Ester

The application of green chemistry to the synthesis of active pharmaceutical ingredients (APIs) and their derivatives, such as Captopril Isopropyl Ester, is a pivotal aspect of modern pharmaceutical development. The goal is to design processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Biocatalysis in Esterification: A significant advancement in green synthesis is the use of biocatalysts, such as enzymes. For the esterification of Captopril to form its isopropyl ester, enzymes like lipases or esterases present a highly effective and sustainable alternative to traditional chemical catalysts. researchgate.net Biocatalytic processes offer several advantages:

High Specificity: Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, which is crucial for complex molecules like Captopril to avoid the formation of undesirable isomers. researchgate.netscispace.com

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media or benign organic solvents at moderate temperatures and pressures, reducing energy consumption and the need for harsh chemicals. scispace.com

Reduced Waste: The high efficiency and specificity of enzymes lead to cleaner reactions with fewer by-products, simplifying purification processes and minimizing waste streams. researchgate.net

The synthesis would involve the reaction of Captopril with isopropanol (B130326) in the presence of an immobilized lipase, such as Novozym 435, which has been used effectively in the synthesis of other ACE inhibitor intermediates. scispace.com This approach avoids the use of strong acids or hazardous coupling agents often employed in conventional esterification.

Use of Greener Solvents and Reagents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional synthesis of Captopril and its derivatives often involves chlorinated solvents like dichloromethane (B109758). google.comsigmaaldrich.com Green chemistry principles advocate for their replacement with more environmentally friendly alternatives. A patented "green synthesis method" for Captopril utilizes ethyl acetate (B1210297) as a recrystallization solvent, which is a less toxic and more sustainable option. google.com

For the esterification step, a solvent-free approach represents an ideal green methodology. mdpi.com If a solvent is necessary, the selection would prioritize those with low toxicity, biodegradability, and derivation from renewable resources.

The table below summarizes the known physicochemical data for Captopril Isopropyl Ester.

| Property | Data | Reference |

| CAS Number | 176036-42-3 | klivon.com |

| Molecular Formula | C₁₂H₂₁NO₃S | klivon.com |

| Molecular Weight | 259.36 g/mol | klivon.com |

| IUPAC Name | propan-2-yl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate | klivon.com |

The following table outlines potential green chemistry approaches applicable to the synthesis of Captopril Isopropyl Ester.

| Green Chemistry Principle | Application to Synthesis of Captopril Isopropyl Ester | Potential Method/Reagent |

| Use of Catalysis | Replacement of stoichiometric reagents with catalytic alternatives for esterification. | Immobilized lipases (e.g., Novozym 435), solid acid catalysts. scispace.com |

| Use of Safer Solvents | Replacing hazardous solvents like dichloromethane with benign alternatives. | Use of ethyl acetate, or ideally, solvent-free reaction conditions. google.commdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Biocatalytic reactions often proceed under mild conditions. scispace.com |

| Increase Atom Economy | Designing syntheses to maximize the incorporation of all materials into the final product. | Avoiding the use of protecting groups for the thiol function. |

Biotransformation and Hydrolysis Kinetics of Captopril Isopropyl Ester

Enzymatic Hydrolysis Mechanisms of Ester Prodrugs

Ester prodrugs are inactive derivatives of active pharmaceutical ingredients, designed to overcome pharmacokinetic barriers such as poor absorption or rapid metabolism. Their therapeutic efficacy relies on their conversion back to the active parent drug within the body. This bioconversion is predominantly facilitated by a class of enzymes known as esterases, which catalyze the hydrolysis of the ester bond to yield the active carboxylic acid and an alcohol moiety. nih.gov Carboxylesterases (CEs) are key enzymes in this process, belonging to a multi-gene family widely distributed throughout the body, with high concentrations in tissues like the liver, intestine, and lungs. nih.govnih.gov In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs. nih.gov hCE1 is found in high levels in the liver, while hCE2 is predominantly expressed in the intestine. nih.gov The activation of many angiotensin-converting enzyme (ACE) inhibitor prodrugs, for instance, is mediated by the hydrolytic action of hCE1, which converts the ester prodrug into its active carboxylate form. nih.gov

The biotransformation of captopril (B1668294) isopropyl ester back to its active form, captopril, is achieved through enzymatic hydrolysis of the ester linkage. The primary enzymes responsible for this activation are esterases, with significant activity found in the liver and skin. researchgate.netnih.gov In vitro studies using porcine liver esterase have demonstrated the capacity of this enzyme to metabolize captopril n-carboxyl derivatives. nih.gov

Carboxylesterases (CEs) are the principal esterases involved in the hydrolysis of a vast array of drug esters. nih.govnih.gov Specifically, the human carboxylesterase hCE1, which is highly expressed in the liver, is known to hydrolyze most ACE inhibitor prodrugs to their therapeutically active carboxylic acid forms. nih.gov While captopril itself is an exception among ACE inhibitors as it does not require hydrolysis for activity, its ester prodrugs, like the isopropyl ester, are designed to be substrates for these enzymes. nih.gov The hydrolysis of captopril esters has also been observed in skin homogenates, indicating the presence of cutaneous esterases capable of metabolizing these prodrugs, which is relevant for potential transdermal delivery systems. researchgate.netnih.gov The metabolic process involves the cleavage of the ester bond, releasing the active captopril and isopropanol (B130326).

The rate of conversion of captopril isopropyl ester to captopril is described by Michaelis-Menten kinetics, characterized by the parameters Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum rate of reaction). Studies on various captopril carboxyl ester derivatives in different biological tissues reveal significant differences in hydrolytic efficiency.

In vitro investigations using purified porcine liver esterase showed that for various ester prodrugs, Vmax values ranged from 11 to 1100 pmol/min per microgram of protein, with Km values typically between 20 and 50 μM. researchgate.net The hydrolysis of captopril ester derivatives was found to follow pseudo-first-order kinetics, with the ethyl ester showing the highest rate of metabolism among n-carboxyl derivatives. nih.gov

Hydrolysis efficiency varies considerably across different tissues. The esterase efficiency was found to be highest in the liver, followed by the skin, and then plasma. researchgate.net Comparative studies between species have shown that the esterase efficiency of rat skin microsomes (580-1100 min⁻¹ mg⁻¹) is substantially higher—by two to three orders of magnitude—than that of human (1.3-4.2 min⁻¹ mg⁻¹) or minipig skin microsomes (1.2-4.2 min⁻¹ mg⁻¹). researchgate.net Similarly, rat skin cytosol (80-100 min⁻¹ mg⁻¹) was two- to ten-fold more efficient than human (2.4-67 min⁻¹ mg⁻¹) or minipig cytosol (18-61 min⁻¹ mg⁻¹). researchgate.net Notably, the kinetics of hydrolysis in human and minipig skin fractions were found to be very similar, suggesting the minipig as a suitable animal model for studying the cutaneous metabolism of these compounds. researchgate.net

Table 1: Comparative Esterase Efficiency in Skin Fractions

| Species | Microsomes (min⁻¹ mg⁻¹) | Cytosol (min⁻¹ mg⁻¹) |

|---|---|---|

| Rat | 580 - 1100 | 80 - 100 |

| Human | 1.3 - 4.2 | 2.4 - 67 |

| Minipig | 1.2 - 4.2 | 18 - 61 |

Data derived from studies on captopril carboxyl ester derivatives. researchgate.net

The bioconversion of ester prodrugs is highly dependent on the substrate specificity of the esterase isoforms involved. The two major human carboxylesterases, hCE1 and hCE2, exhibit different substrate preferences. Generally, hCE1 preferentially hydrolyzes substrates with a small alcohol moiety and a larger acyl group, whereas hCE2 favors substrates with a larger alcohol group and a smaller acyl portion. nih.gov

For most ACE inhibitor prodrugs, such as ramipril (B1678797) and enalapril, activation is primarily catalyzed by hCE1 in the liver. nih.govnih.gov Given that captopril isopropyl ester possesses a relatively small alcohol group (isopropanol) and a larger acyl group (the captopril molecule), it is predicted to be a primary substrate for the hCE1 isoform. This aligns with the observation that the liver, where hCE1 is abundant, shows high hydrolytic activity towards captopril esters. nih.govresearchgate.net The specific contribution of other isoforms, like hCE1c, which has also been shown to metabolize certain esters, to the hydrolysis of captopril isopropyl ester has not been fully elucidated but is expected to be less significant than that of the primary liver isoform. nih.gov

Captopril contains two chiral centers, leading to the possibility of four stereoisomers. The therapeutically active form is the (2S, 2'S) isomer. researchgate.net Esterification of captopril does not remove this chirality, meaning that captopril isopropyl ester also exists as stereoisomers. It is well-established that enzymatic reactions, including hydrolysis by esterases, can exhibit stereoselectivity, meaning the enzyme may metabolize one stereoisomer at a different rate than another.

Non-Enzymatic Chemical Stability and Degradation of Captopril Isopropyl Ester

Beyond enzymatic hydrolysis, the stability of a prodrug is influenced by its chemical environment, particularly pH. Non-enzymatic degradation can occur in the gastrointestinal tract or during storage, potentially reducing the amount of prodrug available for absorption and subsequent activation.

The stability of captopril isopropyl ester is critically dependent on pH. Esters are susceptible to both acid- and base-catalyzed hydrolysis. For the parent drug, captopril, extensive research has shown that it is most stable in acidic conditions, specifically at a pH below 4.0. researchgate.netresearchgate.netchuv.ch As the pH increases, captopril's degradation, primarily through oxidative pathways to form captopril disulfide, accelerates. researchgate.netresearchgate.net

While a specific pH-rate profile for captopril isopropyl ester is not widely published, the general principles of ester chemistry suggest it would be most stable in a neutral to slightly acidic pH range and would undergo hydrolysis under strongly acidic or alkaline conditions. In simulated biological fluids, this implies that the ester would have limited stability in the highly acidic environment of the stomach (pH 1-3) and in the alkaline conditions of the lower intestine. The presence of the thiol group in the captopril moiety also makes the molecule susceptible to oxidation, a degradation pathway that is catalyzed by metal ions and is pH-dependent. chuv.ch Studies on aqueous preparations of captopril have shown that chelating agents like disodium (B8443419) edetate (EDTA) can significantly improve stability by sequestering metal ions that catalyze oxidation. researchgate.netnih.gov Therefore, the stability of captopril isopropyl ester in simulated fluids would likely be influenced not only by pH but also by the presence of metal ions and oxygen. chuv.ch

Identification of Degradation Products and Pathways for Captopril Isopropyl Ester

The degradation of captopril isopropyl ester is expected to proceed through two primary pathways: hydrolysis of the ester bond and oxidation of the thiol group.

Hydrolysis: The initial and essential step in the bioactivation of captopril isopropyl ester is the hydrolysis of the isopropyl ester linkage. This reaction is catalyzed by esterase enzymes present in various tissues and biological fluids, such as the liver, plasma, and skin. The hydrolysis of the ester bond yields two main products: the active drug, captopril, and isopropanol.

Oxidation: Captopril itself is susceptible to oxidation, particularly at its free sulfhydryl (-SH) group. This is a well-documented degradation pathway for captopril. The primary oxidation product is captopril disulfide, which is formed by the joining of two captopril molecules through a disulfide bond. This oxidation can occur both in vitro and in vivo and represents a significant route of inactivation for the active drug. Therefore, following the hydrolysis of captopril isopropyl ester to captopril, the subsequent degradation of captopril would lead to the formation of captopril disulfide.

Captopril Isopropyl Ester undergoes enzymatic hydrolysis.

This hydrolysis yields Captopril (the active drug) and Isopropanol .

Captopril can then undergo oxidation.

The primary oxidation product is Captopril Disulfide .

Comparative Biotransformation Kinetics of Captopril Isopropyl Ester with Other Captopril Esters

Studies on a series of captopril n-carboxyl esters have shown that the rate of metabolism is influenced by the nature of the alkyl ester group. researchgate.net The biotransformation of these ester prodrugs generally follows pseudo-first-order kinetics. researchgate.net

Research investigating the in vitro metabolism of captopril n-carboxyl derivatives using porcine liver esterase provides valuable insights into the relative hydrolysis rates of different esters. researchgate.net Although this study did not specifically include captopril isopropyl ester, it did evaluate a series of straight-chain alkyl esters (methyl, ethyl, propyl, and butyl). The findings from this research indicated that the ethyl ester displayed the highest rate of metabolism among the tested compounds. researchgate.net

The table below, derived from the findings of a study on captopril n-carboxyl derivatives, illustrates the comparative metabolism rates.

| Captopril Ester | Relative Rate of Metabolism |

| Methyl Ester | Slower than Ethyl Ester |

| Ethyl Ester | Highest Rate |

| Propyl Ester | Slower than Ethyl Ester |

| Butyl Ester | Slower than Ethyl Ester |

This table is based on a study of n-carboxyl esters and is provided for comparative context. The specific rate for the isopropyl ester is not available in the referenced literature.

Structure Activity Relationships Sar of the Isopropyl Ester Moiety in Captopril Derivatives

Conformational Analysis and Molecular Dynamics of Captopril (B1668294) Isopropyl Ester

The conformational flexibility of captopril and its derivatives is a critical determinant of their biological activity. Captopril itself is a flexible molecule, and the addition of an isopropyl ester group introduces further rotational freedom. researchgate.net Computational studies, including conformational energy calculations, have been employed to understand the preferred spatial arrangements of captopril analogs. nih.govresearchgate.net These analyses reveal that despite their flexibility, potent inhibitors of angiotensin-converting enzyme (ACE) can adopt a common low-energy conformation. nih.gov

Influence of the Isopropyl Group on Molecular Recognition and Enzyme Binding (e.g., Esterases, ACE)

The isopropyl group of Captopril Isopropyl Ester plays a dual role in its interaction with enzymes. As a prodrug, the ester moiety is designed to be hydrolyzed by esterases in the body, releasing the active captopril. The size and shape of the isopropyl group can influence the rate of this hydrolysis.

With respect to its primary target, angiotensin-converting enzyme (ACE), the fundamental interactions are driven by the core captopril structure. Key binding interactions for captopril with ACE include the coordination of the sulfhydryl group with the zinc ion in the active site, and hydrogen bonding and ionic interactions involving the carboxyl group of the proline residue. nih.govsibran.runih.gov While the isopropyl ester itself is not directly involved in the primary binding to ACE (as it is cleaved off to form the active drug), its presence as a prodrug significantly impacts the delivery and availability of the active form.

The binding of captopril to ACE is a well-studied interaction. The sulfhydryl group of captopril binds to the divalent zinc ion within the enzyme's active center. nih.gov The carboxyl group of the proline residue forms hydrogen and ionic bonds with conserved amino acid residues in ACE, such as Q281, K511, and Y520. nih.gov The ketonic oxygen of the amide bond also participates in hydrogen bonding with residues like H513 and H353. nih.gov While captopril is a potent inhibitor, its relatively small size leaves residual space in the substrate-binding site of ACE. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Permeability Relationship (QSPR) Modeling for Captopril Isopropyl Ester

QSAR and QSPR models are valuable computational tools in drug design that aim to establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. meilerlab.org These models utilize molecular descriptors to numerically represent the structure and then correlate these descriptors with experimental data.

The rate at which Captopril Isopropyl Ester is hydrolyzed to the active drug, captopril, is a critical factor in its pharmacokinetic profile. Predictive models for ester hydrolysis rates can be developed using QSAR approaches. These models typically employ descriptors that capture electronic and steric features of the ester group.

Several software programs, such as HYDROWIN and SPARC, utilize linear free-energy relationships to estimate hydrolysis rates. nih.gov More recent approaches have involved the use of multiple linear regression (MLR) with descriptors related to pKa, electronegativity, charge density, and steric parameters. nih.gov Quantum chemical topology has also been used to develop QSAR models for base-promoted hydrolysis of esters, demonstrating high predictive accuracy. researchgate.net For a series of captopril ester derivatives, in vitro studies using porcine liver esterase have shown that the rate of metabolism can be correlated with the structure of the ester group. researchgate.net

Table 1: Examples of Descriptors Used in Predictive Models for Ester Hydrolysis

| Descriptor Type | Examples | Relevance to Hydrolysis |

| Electronic | pKa, Electronegativity, Partial Atomic Charges | Influence the susceptibility of the carbonyl carbon to nucleophilic attack. |

| Steric | Taft's Steric Parameter (Es), Molar Refractivity | Describe the bulkiness of the ester group, which can hinder the approach of esterases. |

| Topological | Molecular Connectivity Indices | Encode information about the branching and size of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the electronic reactivity of the molecule. |

This table is illustrative and not exhaustive.

The ability of Captopril Isopropyl Ester to permeate biological membranes is essential for its absorption. As a prodrug, its increased lipophilicity compared to captopril is intended to enhance this permeability. QSPR models are frequently used to predict the membrane permeability of drug candidates. nih.govnih.gov

These models often correlate permeability with physicochemical properties such as lipophilicity (logP), molecular size, and the number of hydrogen bond donors and acceptors. nih.gov Computational methods like umbrella sampling molecular dynamics (MD) simulations can be used to model the passive permeability of compounds across a lipid bilayer. nih.govosti.gov Experimental validation of these models is often performed using in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govnih.govresearchgate.net Machine learning-based approaches, such as support vector regression (SVR), have also been successfully applied to build highly predictive models for PAMPA permeability. nih.govresearchgate.net

Table 2: Key Parameters in Predictive Models for Membrane Permeability

| Parameter | Description | Impact on Permeability |

| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | Higher logP generally leads to increased passive diffusion across lipid membranes, up to a certain point. |

| Molecular Weight (MW) | The mass of the molecule. | Smaller molecules tend to permeate more readily. |

| Polar Surface Area (PSA) | The surface area of polar atoms in a molecule. | Lower PSA is generally associated with better permeability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can participate in hydrogen bonding. | Fewer hydrogen bonds with water are needed to be broken for membrane crossing, favoring permeability. |

This table provides a general overview of parameters influencing membrane permeability.

Comparative SAR Studies Across Various Captopril Ester Derivatives

To understand the specific contribution of the isopropyl group, it is useful to compare the properties of Captopril Isopropyl Ester with other ester derivatives of captopril. Such comparative studies can reveal trends in how the size, shape, and electronic properties of the ester moiety affect key parameters like hydrolysis rate and membrane permeability.

For instance, a study on the percutaneous absorption of captopril carboxyl ester derivatives found that the ethyl ester displayed the highest rate of metabolism in vitro. researchgate.net This suggests that smaller, less sterically hindered esters may be more rapidly hydrolyzed by esterases. The relationship between the lipophilicity (logP) of the prodrugs and their permeation rate often follows a parabolic trend, where an optimal lipophilicity exists for maximum permeation. researchgate.net

By systematically varying the ester group (e.g., methyl, ethyl, propyl, isopropyl, etc.) and measuring the resulting changes in biological and physicochemical properties, a comprehensive SAR profile can be established. This information is invaluable for the rational design of prodrugs with optimized pharmacokinetic and pharmacodynamic properties.

Pre Clinical Pharmacokinetic and Biopharmaceutical Investigations of Captopril Isopropyl Ester

In Vitro Membrane Permeability Studies of Captopril (B1668294) Isopropyl Ester

The oral absorption of many drugs is limited by their ability to permeate the intestinal epithelium. Captopril is known for its relatively low permeability, which is a limiting factor for its bioavailability. researchgate.netpensoft.net Prodrug strategies, such as the creation of Captopril Isopropyl Ester, are employed to transiently increase lipophilicity, thereby enhancing passive diffusion across cellular membranes.

Permeation Across Cellular Monolayers (e.g., Caco-2, MDCK)

Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayers are widely used in vitro models that mimic the intestinal barrier to predict drug absorption. sygnaturediscovery.comnih.gov Studies on the parent drug, Captopril, have consistently shown low permeability in these assays. researchgate.netpensoft.net For instance, the apparent permeability coefficient (Papp) for Captopril in Caco-2 cells is characteristic of a compound with poor absorption.

Esterification to form Captopril Isopropyl Ester increases the molecule's lipophilicity. This chemical change is designed to shift the primary mechanism of transport from restricted paracellular movement to more efficient transcellular passive diffusion. While direct experimental data for the isopropyl ester is not extensively published, studies on similar alkyl esters of Captopril (from ethyl to butyl esters) have demonstrated enhanced permeation across biological membranes compared to the parent drug. nih.govresearchgate.net Consequently, Captopril Isopropyl Ester is expected to exhibit a significantly higher Papp value in both Caco-2 and MDCK cell assays compared to Captopril.

| Compound | Cell Line | Reported Papp (cm/s) | Expected Permeability Class |

| Captopril | Caco-2 | Low (e.g., < 5 x 10⁻⁶) researchgate.netpensoft.net | Low |

| Captopril Isopropyl Ester | Caco-2 / MDCK | Expected to be Significantly Higher | Moderate to High |

This table presents known data for Captopril and mechanistically expected outcomes for its isopropyl ester prodrug.

Permeation Across Artificial Membrane Systems (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening tool that specifically measures passive diffusion. creative-biolabs.comevotec.com It uses a synthetic lipid-infused membrane to predict the passive transcellular permeability of drug candidates.

Given that PAMPA exclusively assesses passive transport, it is a valuable tool for evaluating the effectiveness of a lipophilic prodrug strategy. evotec.com Captopril, with its hydrophilic nature, would demonstrate low permeability in this assay. In contrast, the increased lipophilicity of Captopril Isopropyl Ester would facilitate its partitioning into the artificial lipid membrane, leading to a much higher predicted permeability rate. A high permeability value in the PAMPA model would strongly support the hypothesis that the prodrug can more effectively cross the intestinal barrier via passive diffusion.

Role of Transporters (e.g., Efflux Pumps, Peptide Transporters) in Captopril Isopropyl Ester Permeation (In Vitro)

Drug transporters, including uptake and efflux proteins located on the apical membrane of enterocytes, play a critical role in the absorption of many drugs. nih.govresearchgate.net Studies investigating the interaction of Captopril with H+/peptide transporters (PEPT1), which are responsible for the uptake of many di- and tripeptides and some drugs, have found only very weak affinity or a lack of interaction. researchgate.netdoi.org This suggests that active uptake does not significantly contribute to Captopril's absorption.

The prodrug approach aims to bypass the need for active uptake by enhancing passive diffusion. However, increasing a molecule's lipophilicity can sometimes make it a substrate for efflux pumps, such as P-glycoprotein (P-gp). These transporters actively pump drugs out of the cell, thereby reducing net absorption. researchgate.net Therefore, while Captopril Isopropyl Ester is designed to increase influx through passive diffusion, it would be necessary in pre-clinical studies to determine if it is also a substrate for P-gp or other efflux transporters, as this could potentially counteract the benefits of increased lipophilicity.

Ex Vivo Tissue Distribution Studies in Animal Models for Captopril Isopropyl Ester and its Metabolites

Following absorption, a drug and its metabolites distribute into various tissues. Studies on the parent drug, Captopril, in rats have shown rapid and extensive distribution throughout most tissues, with the notable exception of the brain. nih.gov A key finding from these studies is the substantial accumulation of Captopril in the kidney, which is a primary site of its therapeutic action. nih.gov One study in rats found that 30 minutes after an oral dose, the concentration of Captopril was highest in the kidney (14.2 µg/g), followed by the liver, lung, and heart. nih.gov

Binding to Plasma Proteins and Red Blood Cells in Pre-clinical Samples

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. researchgate.net Only the unbound (free) fraction of a drug is typically pharmacologically active and available for metabolism and excretion. Captopril is known to bind moderately to plasma proteins, primarily albumin, with reported binding percentages in the range of 25-30%. nih.govdrugbank.com In rats, studies have also shown that Captopril can form covalent conjugates with plasma proteins. nih.gov

Bioavailability Studies in Pre-clinical Animal Models (Focus on systemic exposure of parent drug after prodrug administration)

The primary objective of developing Captopril Isopropyl Ester is to enhance the oral bioavailability of Captopril. The bioavailability of the parent drug in preclinical animal models like mice and rats is reported to be adequate but variable, generally ranging from approximately 40% to 65% when administered by gavage. nih.gov

By facilitating more efficient permeation across the gastrointestinal membrane, the isopropyl ester prodrug is designed to deliver a greater amount of the active moiety into systemic circulation. In preclinical bioavailability studies, the key metric would be the systemic exposure (Area Under the Curve, or AUC) of Captopril following the oral administration of Captopril Isopropyl Ester versus an equimolar dose of Captopril itself. It is hypothesized that the administration of the prodrug would result in a significantly higher plasma AUC for Captopril, confirming the success of the prodrug strategy in overcoming the permeability limitations of the parent drug.

| Compound Administered | Animal Model | Typical Bioavailability of Captopril | Expected Outcome for Prodrug |

| Captopril | Rat | ~40-45% nih.gov | Baseline |

| Captopril Isopropyl Ester | Rat | - | Increased systemic exposure (AUC) of Captopril compared to baseline |

This table illustrates the expected improvement in bioavailability of the active drug, Captopril, when administered as its isopropyl ester prodrug.

Computational and Theoretical Studies of Captopril Isopropyl Ester

Molecular Docking and Dynamics Simulations for Prodrug Activation and Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as Captopril (B1668294) Isopropyl Ester, and a target protein, typically an esterase responsible for its hydrolysis. These simulations provide a detailed view of the binding modes, interaction energies, and the dynamic behavior of the complex, which are crucial for understanding the efficiency of prodrug activation.

Binding Affinity Predictions for Esterases and Other Relevant Enzymes

These docking simulations typically place the ester prodrug into the catalytic pocket of the esterase. The binding affinity is then calculated based on a scoring function that considers various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For Captopril Isopropyl Ester, the isopropyl group would be expected to occupy a hydrophobic pocket within the enzyme's active site, while the ester linkage is positioned near the catalytic triad (e.g., Ser-His-Asp in hCE1) for nucleophilic attack.

Table 1: Predicted Binding Affinities of Captopril Esters with Human Carboxylesterase 1 (hCE1)

| Captopril Ester Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Captopril Methyl Ester | -5.8 | SER203, HIS448, GLU337 |

| Captopril Ethyl Ester | -6.2 | SER203, HIS448, TRP235 |

| Captopril Isopropyl Ester | -6.5 | SER203, HIS448, ILE238, TRP235 |

| Captopril Butyl Ester | -6.8 | SER203, HIS448, ILE238, PHE357 |

Note: The data in this table is illustrative and based on general principles of esterase-ligand interactions, as specific experimental or computational values for Captopril Isopropyl Ester are not publicly available.

Molecular dynamics (MD) simulations further refine the understanding of these interactions by introducing flexibility to both the ligand and the protein. An MD simulation would track the movements and conformational changes of the Captopril Isopropyl Ester-hCE1 complex over time, providing a more realistic representation of the binding stability and the energetic landscape of the interaction.

Conformational Changes Upon Ester Hydrolysis

The hydrolysis of the isopropyl ester bond in Captopril Isopropyl Ester leads to the formation of the active drug, captopril, and isopropanol (B130326). This chemical transformation is accompanied by significant conformational changes in the molecule. The ester prodrug is more lipophilic and has a different electronic distribution compared to the resulting carboxylic acid.

Upon hydrolysis, the newly formed carboxyl group in captopril is capable of forming different hydrogen bonds and electrostatic interactions with surrounding water molecules and biological targets. Conformational analysis of captopril itself has been a subject of study to understand its binding to ACE. It is understood that specific conformations are required for effective ACE inhibition. The transition from the ester to the carboxylic acid allows the molecule to adopt the necessary conformation to bind effectively to the ACE active site. Computational methods can model the conformational landscape of both the prodrug and the active drug, highlighting the increased flexibility and different preferred geometries of captopril that are essential for its pharmacological activity.

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis of Ester Cleavage

Quantum mechanical calculations are employed to investigate the electronic details of the ester cleavage reaction at an atomic level. These methods can elucidate the reaction mechanism and determine the energy barriers associated with the hydrolysis of Captopril Isopropyl Ester. The hydrolysis by an esterase, such as hCE1, typically proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate.

QM studies can model the nucleophilic attack of the serine residue in the enzyme's active site on the carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate. The calculations can map out the potential energy surface of this reaction, identifying the transition states and intermediates. The activation energy calculated from these studies provides a quantitative measure of the reaction rate.

For the hydrolysis of Captopril Isopropyl Ester, QM calculations would likely focus on:

The initial nucleophilic attack by the catalytic serine.

The stabilization of the tetrahedral intermediate by the oxyanion hole of the enzyme.

The subsequent collapse of the intermediate, leading to the acylated enzyme and the release of isopropanol.

The final hydrolysis of the acylated enzyme to regenerate the active enzyme and release captopril.

These calculations can provide insights into how the electronic properties of the isopropyl group influence the reaction rate compared to other alkyl esters.

ADME Prediction Models for Captopril Isopropyl Ester (Focus on absorption, distribution, metabolism, excretion aspects relevant to prodrug conversion)

The esterification of captopril's carboxyl group to form Captopril Isopropyl Ester significantly increases its lipophilicity. This change is intended to improve its absorption, particularly through transdermal or oral routes where passive diffusion across cell membranes is important.

Table 2: Predicted ADME Properties of Captopril and Captopril Isopropyl Ester

| Property | Captopril | Captopril Isopropyl Ester (Predicted) | Relevance to Prodrug Conversion |

| Absorption | |||

| LogP (Lipophilicity) | ~0.3 | ~1.5 | Increased lipophilicity enhances membrane permeability and absorption. |

| Aqueous Solubility | High | Moderate | A balance is needed for dissolution and absorption. |

| Distribution | |||

| Plasma Protein Binding | ~25-30% | Higher | Increased lipophilicity may lead to higher protein binding, affecting free drug concentration. |

| Metabolism | |||

| Susceptibility to Esterases | N/A | High | The primary site of metabolism for prodrug activation. |

| Excretion | |||

| Clearance | Renal | Primarily as Captopril after hydrolysis | The clearance of the active drug determines its half-life. |

Note: The data for Captopril Isopropyl Ester are predicted values based on its chemical structure and the known properties of similar ester prodrugs.

ADME prediction models would suggest that Captopril Isopropyl Ester has enhanced passive absorption compared to captopril. Following absorption, it is expected to be distributed in the body and rapidly metabolized by esterases in the plasma, liver, and other tissues to release captopril. The rate and extent of this conversion are critical for achieving therapeutic concentrations of the active drug. The released captopril would then follow its known metabolic and excretion pathways. In-silico models can help in optimizing the design of prodrugs to achieve the desired balance of absorption and conversion rates.

Advanced Analytical Methodologies for Captopril Isopropyl Ester and Its Metabolites in Research

Development and Validation of Chromatographic Methods for Quantitation of Captopril (B1668294) Isopropyl Ester and Captopril in Biological Matrices

Chromatographic techniques are the cornerstone for the quantitative analysis of drugs and their metabolites in complex biological samples such as plasma and tissue homogenates from in vitro and ex vivo studies. The successful simultaneous measurement of the lipophilic prodrug, Captopril Isopropyl Ester, and its more polar active metabolite, Captopril, requires careful method development to achieve adequate separation and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. For the analysis of Captopril Isopropyl Ester and Captopril, reversed-phase HPLC is the most common approach. A C18 column is typically employed, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution between the prodrug and its metabolite. A gradient elution is often preferred, starting with a higher proportion of aqueous buffer to retain and elute the polar Captopril, followed by an increasing concentration of an organic solvent, such as acetonitrile (B52724) or methanol, to elute the more nonpolar Captopril Isopropyl Ester. The pH of the aqueous component of the mobile phase is also crucial and is usually maintained at an acidic pH to ensure the carboxylic acid group of Captopril is protonated, which enhances its retention on the reversed-phase column.

Several detection modes can be coupled with HPLC for the quantitation of these compounds. UV detection is a common and cost-effective method; however, Captopril lacks a strong chromophore, which can limit sensitivity. researchgate.net Derivatization of the thiol group in Captopril with a UV-absorbing or fluorescent tag can significantly enhance detection sensitivity. nih.gov Fluorescence detection, after derivatization, offers higher sensitivity and selectivity compared to UV detection. nih.gov Electrochemical detection is another sensitive and selective option for thiol-containing compounds like Captopril.

| Parameter | Typical Conditions for Captopril/Prodrug Analysis |

|---|---|

| Stationary Phase | Reversed-phase C18 or C8 column |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer, pH 2-3) and organic solvent (e.g., acetonitrile, methanol) |

| Detection | UV (210-220 nm), Fluorescence (with derivatization), Electrochemical |

| Internal Standard | A structurally similar compound not present in the biological matrix |

For high sensitivity and selectivity, especially for low concentrations of Captopril Isopropyl Ester and Captopril in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govjapsonline.compensoft.net This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

In LC-MS/MS analysis, after chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. The use of multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Captopril Isopropyl Ester and Captopril. japsonline.com This allows for accurate quantification even in the presence of complex biological matrix components. The short run times achievable with modern ultra-high-performance liquid chromatography (UHPLC) systems coupled with MS/MS detection enable high-throughput analysis, which is crucial for preclinical pharmacokinetic studies involving a large number of samples. arxiv.org

| Parameter | Typical Conditions for Captopril/Prodrug LC-MS/MS Analysis |

|---|---|

| Chromatography | UHPLC with a reversed-phase C18 column |

| Ionization | Electrospray Ionization (ESI) in positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LLOQ | Low ng/mL to pg/mL range |

Capillary Electrophoresis and Other Separation Techniques for Prodrug and Metabolite Profiling

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC for the analysis of Captopril Isopropyl Ester and Captopril. researchgate.netnih.gov In CE, separation is based on the differential migration of charged species in an electric field. Captopril, with its carboxylic acid group, will be charged at appropriate pH values, while the ester prodrug is more neutral. This difference in charge-to-size ratio allows for their efficient separation. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be particularly useful for separating the neutral prodrug from the charged metabolite. Detection in CE is typically performed using UV-Vis spectroscopy, and for enhanced sensitivity, laser-induced fluorescence (LIF) detection can be employed after derivatization of the thiol group. nih.gov

Microdialysis and Biosensors for In Vivo Sampling in Pre-clinical Studies

Microdialysis is a minimally invasive sampling technique that allows for the continuous monitoring of unbound drug and metabolite concentrations in the interstitial fluid of living tissues. nih.gov In preclinical studies of Captopril Isopropyl Ester, a microdialysis probe could be implanted in a target tissue (e.g., muscle, brain) of a conscious animal. The perfusate collected from the probe would contain the unbound prodrug and its active metabolite, which can then be analyzed by highly sensitive techniques like LC-MS/MS. This approach provides invaluable information on the tissue-specific pharmacokinetics and the rate and extent of prodrug conversion at the site of action.

Biosensors are analytical devices that combine a biological recognition element with a signal transducer to provide real-time, continuous monitoring of specific analytes. f1000research.comnih.gov While the development of a specific biosensor for Captopril Isopropyl Ester is a complex undertaking, a biosensor for its active metabolite, Captopril, could be envisioned. Such a biosensor, potentially based on enzymatic inhibition or specific antibody binding, could be used for in vivo monitoring of the active drug concentration, providing real-time feedback on the efficacy of the prodrug delivery. f1000research.com

Conceptual Applications and Future Directions in Captopril Isopropyl Ester Research

Captopril (B1668294) Isopropyl Ester as a Mechanistic Probe for Esterase Activity and Prodrug Biotransformation

Captopril Isopropyl Ester, as a member of the captopril ester prodrug family, is a valuable tool for investigating the activity of esterase enzymes and understanding the mechanics of prodrug biotransformation. The fundamental principle of a prodrug is its conversion within the body into the active parent drug, a process mediated by enzymes. For captopril esters, this conversion is primarily handled by esterases present in various tissues, including the skin and liver.

Research into a series of captopril's n-carboxyl derivatives has been conducted to determine their metabolism, which is crucial for their potential use as transdermal prodrugs. nih.gov In these studies, the rates of metabolism for various ester derivatives were determined in vitro using both porcine liver esterase and porcine ear skin, the latter serving as a common preclinical model for human skin. nih.gov By observing the rate at which Captopril Isopropyl Ester is hydrolyzed back to captopril, researchers can characterize the enzymatic activity of cutaneous esterases. This process helps in understanding how efficiently and at what rate the active drug would become available at the target site after topical or transdermal application.

Studies have shown that the metabolism of these prodrugs follows a pseudo-first-order kinetic model. nih.govresearchgate.net Interestingly, while all ester prodrugs demonstrated the ability to act as angiotensin-converting enzyme (ACE) inhibitors, the rate of their conversion and their inhibitory potency can vary. nih.govresearchgate.net For instance, in a study of n-carboxyl derivatives, the ethyl ester showed the highest rate of metabolism, while the methyl ester displayed optimal ACE inhibition. nih.gov The study of branched-chain esters, such as the isopropyl variant, provides further insight into how the steric hindrance of the alkyl group affects the interaction with the esterase active site, thereby influencing the rate of hydrolysis. brighton.ac.uk This makes Captopril Isopropyl Ester an effective mechanistic probe to elucidate the structure-activity relationship of esterase-mediated biotransformation.

Integration of Captopril Isopropyl Ester into Novel Drug Delivery Systems (Conceptual Design and In Vitro/Pre-clinical Assessment)

The physicochemical properties of Captopril Isopropyl Ester, particularly its increased lipophilicity compared to the parent captopril, make it an excellent candidate for integration into advanced drug delivery systems designed to overcome the limitations of conventional administration.

Nanocarrier-Based Delivery (e.g., Liposomes, Nanoparticles)

The encapsulation of drugs within nanocarriers like liposomes and nanoparticles offers numerous advantages, including improved stability, sustained release, and targeted delivery. While much of the existing research focuses on encapsulating the parent drug, captopril, the conceptual design for delivering Captopril Isopropyl Ester via these systems is compelling.

Captopril is a hydrophilic molecule, which can present challenges for efficient encapsulation within the lipid-based structures of many nanocarriers. In contrast, the lipophilic nature of Captopril Isopropyl Ester makes it an ideal candidate for incorporation into the lipid bilayer of liposomes or the solid lipid matrix of solid lipid nanoparticles (SLNs). This enhanced compatibility can lead to higher drug loading capacity and greater formulation stability.

Conceptually, a liposomal formulation of Captopril Isopropyl Ester would act as a depot, slowly releasing the prodrug. Once released, the prodrug could partition into target cells or be converted to captopril by extracellular esterases. This approach could prolong the therapeutic effect and reduce the dosing frequency. A study involving a novel captopril-quercetin hybrid prodrug successfully utilized a niosomal (a type of vesicular nanocarrier) formulation to enhance antihypertensive activity in an in vivo rat model, demonstrating the feasibility of using nanocarriers for captopril prodrugs. nih.gov

| Nanocarrier Type | Conceptual Advantage for Captopril Isopropyl Ester | Potential Therapeutic Outcome |

|---|---|---|

| Liposomes | High entrapment efficiency within the lipid bilayer due to the prodrug's lipophilicity. | Sustained release, reduced systemic clearance, and potential for targeted delivery. |

| Solid Lipid Nanoparticles (SLNs) | Improved physical stability compared to liposomes; controlled release profile. | Enhanced bioavailability and prolonged drug action. |

| Polymeric Nanoparticles | Versatility in controlling release kinetics by altering polymer composition. | Tunable release rates for specific therapeutic applications. |

Transdermal and Topical Delivery Systems (Pre-clinical Models)

The primary motivation for developing captopril ester prodrugs, including the isopropyl ester, has been to enhance their suitability for transdermal delivery. nih.gov Captopril itself has poor percutaneous penetration, but by esterifying the carboxyl group, the molecule's lipophilicity is increased, facilitating its passage through the lipid-rich stratum corneum of the skin. nih.govresearchgate.net

Numerous preclinical studies have validated this approach using in vitro models, typically employing Franz diffusion cells with porcine or human skin. nih.govnih.gov In one such study, a series of captopril ester prodrugs were synthesized and tested. The results showed that the prodrugs crossed the skin much more freely than captopril, with the highest maximal flux (Jm) being observed for the ethyl to butyl esters. nih.govoup.com This enhanced permeation is complemented by the metabolic performance of the prodrugs, as they undergo substantial first-order metabolism by cutaneous esterases, releasing the active captopril within the skin. nih.gov

Further research has focused on formulating these prodrugs into practical delivery systems. For example, a drug-in-adhesive patch containing captopril ethyl ester was developed and evaluated. nih.gov The study found that flux across porcine skin increased with greater patch thickness and successfully reached a therapeutic level, demonstrating that both drug loading and the adhesive properties of the patch are critical factors in optimizing a topical formulation for a captopril prodrug. nih.gov

| Compound | Relative Lipophilicity | Key Finding from In Vitro Permeation Studies | Source |

|---|---|---|---|

| Captopril (Parent Drug) | Low | Exhibits poor percutaneous penetration. | nih.gov |

| Captopril Methyl/Ethyl Ester | Moderate | Shows significantly enhanced skin permeation compared to captopril. | nih.gov |

| Captopril Propyl/Butyl Ester | High | Achieves the highest maximal transdermal flux (Jm) across porcine skin. | nih.govresearchgate.net |

| Captopril Hexyl Ester | Very High | Permeation does not increase further and may be limited by reduced aqueous solubility. | nih.govoup.com |

Rational Design of Next-Generation Captopril Prodrugs Based on Isopropyl Ester Insights

The knowledge gained from studying Captopril Isopropyl Ester and other simple alkyl esters provides a critical foundation for the rational design of more advanced, next-generation captopril prodrugs. nih.gov The goal of rational drug design is to create molecules that are optimized for a specific purpose by understanding their interaction with biological systems. nih.gov

Insights from isopropyl and other esters highlight several key design principles:

Balancing Lipophilicity and Solubility : Studies have shown a parabolic relationship between alkyl chain length and skin permeation. nih.gov While increasing lipophilicity enhances passage through the stratum corneum, excessive lipophilicity (as seen in longer-chain esters like the hexyl ester) can decrease the maximal flux due to poor aqueous solubility, which is necessary for the drug to be available for absorption. nih.govoup.com Future designs must carefully balance these two factors. Branched chains like the isopropyl group offer a way to modulate lipophilicity and steric profile differently from straight-chain esters. brighton.ac.uk

Tuning the Rate of Bioconversion : The rate of hydrolysis by esterases is critical. The ideal prodrug should be stable enough to pass through the skin barrier but labile enough to be efficiently converted to captopril in the viable epidermis. The structure of the ester moiety, including branching and the presence of electron-withdrawing groups, can be modified to tune this hydrolysis rate.

Improving ACE Inhibition : While the primary goal of the ester is to improve delivery, the prodrug itself may possess some ACE-inhibitory activity. nih.gov Structure-activity relationship studies can explore how different ester groups might interact with the ACE active site, potentially leading to prodrugs that contribute to the therapeutic effect even before conversion.

Multifunctional Prodrugs : Future designs could involve creating "co-drugs" where captopril is ester-linked to another therapeutic agent (e.g., a diuretic or another antihypertensive), which would be released simultaneously upon hydrolysis. A novel captopril-quercetin hybrid has already been explored for this synergistic potential. nih.gov

By applying these principles, medicinal chemists can move beyond simple alkyl esters to design novel prodrugs with optimized pharmacokinetic and pharmacodynamic profiles, potentially incorporating features for targeted delivery or combination therapy. nih.gov

Emerging Research Gaps and Opportunities in the Field of Captopril Prodrug Chemistry and Biotransformation

Despite the promising preclinical data, the field of captopril prodrug research, particularly concerning Captopril Isopropyl Ester, has several identifiable gaps that present opportunities for future investigation.

Lack of In Vivo and Clinical Data : The vast majority of research on captopril ester prodrugs for transdermal delivery has been confined to in vitro experiments using animal skin models. nih.govnih.govnih.gov There is a significant gap in the literature regarding the in vivo performance of these prodrugs in animal models of hypertension, and a complete absence of human clinical trial data. Validating the preclinical findings in living systems is a critical next step.

Integration with Advanced Nanocarriers : As noted previously, there is a substantial opportunity to combine the enhanced permeation of lipophilic prodrugs like Captopril Isopropyl Ester with the sophisticated delivery capabilities of nanocarriers. Research is needed to formulate and test these prodrugs in systems like liposomes, SLNs, or microemulsions to see if this combination can further improve bioavailability, sustain drug release, and reduce potential skin irritation.

Exploration of Alternative Delivery Routes : The research focus has been almost exclusively on transdermal delivery. However, the increased lipophilicity of Captopril Isopropyl Ester might offer advantages in other contexts. For instance, it could potentially enhance lymphatic transport following oral administration, which could be a strategy to bypass first-pass metabolism. This remains an unexplored area.

Development of Predictive Models : While Quantitative Structure-Permeability Relationship (QSPR) models have been used, there is an opportunity to develop more sophisticated in silico models that can accurately predict not only skin permeation but also the rate of biotransformation by cutaneous esterases for a wide variety of ester prodrugs. researchgate.netnih.gov Such models would accelerate the rational design of new candidates.

Addressing these research gaps could unlock the full therapeutic potential of captopril prodrugs and pave the way for new, more effective, and patient-friendly treatment options for hypertension and related cardiovascular conditions.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of Captopril Isopropyl Ester, and how should conflicting data between techniques be resolved?

Methodological Answer: Characterization typically involves a combination of techniques:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester carbonyl stretch near 1740 cm⁻¹) and confirms covalent modifications .

- UV-Visible Spectroscopy : Quantifies concentration via absorbance maxima (e.g., 210–220 nm for captopril derivatives) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Provides purity assessment and resolves co-eluting impurities; reverse-phase C18 columns with UV detection (210–230 nm) are standard .

Q. Resolving Data Contradictions :

Q. Table 1: Comparison of Analytical Techniques

Q. What experimental protocols are effective in assessing the stability of Captopril Isopropyl Ester under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours .

- Analytical Monitoring : Use HPLC with photodiode array detection to track degradation products and quantify remaining parent compound .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Compare activation energy (Ea) via Arrhenius plots .

Q. Key Considerations :

- Include control samples (e.g., inert atmosphere) to distinguish hydrolytic vs. oxidative degradation.

- Validate methods per ICH guidelines (e.g., specificity, linearity) for regulatory compliance .

Q. What are the critical steps in crystallizing Captopril Isopropyl Ester for structural analysis, and how does molecular packing influence its physicochemical properties?

Methodological Answer:

- Crystallization : Use slow evaporation from polar aprotic solvents (e.g., DMF/DMSO mixtures) to grow single crystals .

- X-ray Diffraction : Collect data at low temperatures (e.g., 233 K) to minimize thermal motion; refine structures using SHELX software .

- Packing Analysis : Hydrogen bonding (e.g., O—H⋯N interactions) and van der Waals forces determine solubility and melting point. For example, helical chains along the b-axis may enhance thermal stability .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles be applied to optimize the synthesis and formulation of Captopril Isopropyl Ester to ensure reproducibility?

Methodological Answer:

- Risk Assessment : Identify critical process parameters (CPPs) like reaction temperature, solvent ratio, and catalyst loading .

- Design of Experiments (DoE) : Use Plackett-Burman screening to rank CPPs, followed by central composite design to optimize yield and purity .

- Design Space Definition : Establish upper/lower limits for variables (e.g., 15–25% Eudragit® RL 30D in formulations) using response surface methodology .

Q. Table 2: QbD Workflow for Synthesis Optimization

| Step | Tool | Outcome | Evidence |

|---|---|---|---|

| Screening | Plackett-Burman | Identifies significant CPPs | |

| Optimization | Central Composite Design | Defines non-linear relationships | |

| Validation | Monte Carlo Simulation | Predicts robustness |

Q. How can researchers resolve discrepancies between titration and chromatographic methods when quantifying Captopril Isopropyl Ester in complex matrices?

Methodological Answer:

- Method Comparison : Perform parallel analyses using both techniques on identical samples. For example, titration may overestimate purity due to interference from ester hydrolysis byproducts .

- Statistical Reconciliation : Apply Bland-Altman plots to assess bias and ANOVA to evaluate inter-method variability .

- Matrix-Specific Calibration : Adjust mobile phase composition in HPLC (e.g., acetonitrile:buffer ratios) to improve peak resolution in biological matrices .

Q. What strategies are recommended for enhancing the bioactivity of Captopril Isopropyl Ester through structural modifications, based on existing ACE inhibitor research?

Methodological Answer:

- Pro-Drug Design : Introduce hydrolyzable groups (e.g., glycine methyl ester) to improve membrane permeability, as demonstrated in captopril derivatives .

- SAR Studies : Modify the isopropyl ester moiety to alter steric hindrance and binding affinity to ACE’s zinc ion .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ACE’s active site and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.